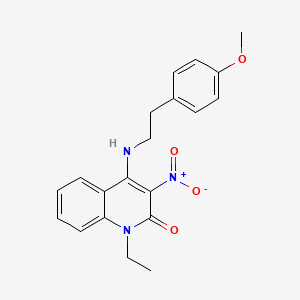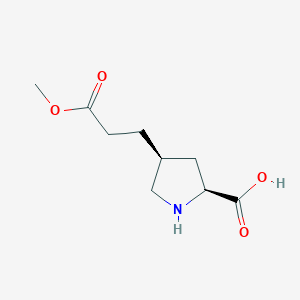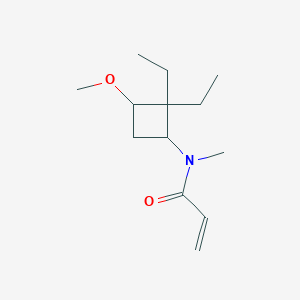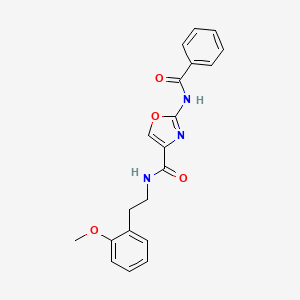
1-ethyl-4-((4-methoxyphenethyl)amino)-3-nitroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-4-((4-methoxyphenethyl)amino)-3-nitroquinolin-2(1H)-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the quinoline family and has a nitro group, an ethyl group, and an amino group attached to it. The compound is also known as ethyl-4-[(4-methoxyphenethyl)amino]-3-nitroquinoline-2-carboxylate or ETH-LAD.
Applications De Recherche Scientifique
Fluorescence Properties and Molecular Probes
Research has explored the fluorescence properties of certain nitrophenyl-substituted quinolones, revealing their potential as molecular fluorescent probes. These compounds, including variants of the structure similar to 1-ethyl-4-((4-methoxyphenethyl)amino)-3-nitroquinolin-2(1H)-one, have been studied for their ability to bind to biomolecules, making them useful in the field of biochemistry for tagging and tracking biological processes. The inclusion of various alkyl moieties and ethylenoxy units as spacers allows for optimal attachment of the fluorescent label to target molecules, providing a versatile tool for research in molecular biology and biochemistry (Motyka et al., 2011).
Cytotoxic Activity and Cancer Research
A study on the synthesis and biological evaluation of quinolone derivatives, including those structurally related to this compound, has shown promising cytotoxic activity against various cancer cell lines. These findings suggest potential applications in the development of new chemotherapeutic agents. The cytotoxicity, coupled with the study of fluorescence properties, allows for a dual approach in cancer research, targeting tumor cells while also providing a means of visualization (Kadrić et al., 2014).
Synthesis of Proton Sponges
Further chemical research has led to the development of new quinoline derivatives as proton sponges. These compounds, through specific synthetic pathways involving methoxy and nitro groups, exhibit unique properties that make them useful in the study of chemical interactions and proton transfer reactions. The creation of these proton sponges opens up new avenues for research in organic chemistry and materials science, providing insights into the behavior of molecules under various conditions (Dyablo et al., 2015).
Molecular Docking and Biological Potentials
Research into the synthesis and biological evaluation of new quinazoline and quinazoline-4-one derivatives reveals the potential for these compounds in medicinal chemistry. Studies have shown that these molecules exhibit antioxidant, antiulcer, and anti-inflammatory activities, highlighting their therapeutic potential. Molecular docking studies further support their relevance by demonstrating the compounds' ability to interact with biological targets, suggesting a promising foundation for the development of new pharmaceuticals (Borik et al., 2021).
Propriétés
IUPAC Name |
1-ethyl-4-[2-(4-methoxyphenyl)ethylamino]-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-22-17-7-5-4-6-16(17)18(19(20(22)24)23(25)26)21-13-12-14-8-10-15(27-2)11-9-14/h4-11,21H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZGQYFYRTWFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2648558.png)
![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2648559.png)
![N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648560.png)
![3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2648561.png)

![3-[(1-adamantylcarbonyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2648564.png)


![1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2648569.png)
![(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2648570.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2648575.png)
